
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound with a unique structure that includes both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium . This reaction results in the formation of a mixture of oxidation products, including the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process typically involves the use of high-quality reagents and advanced synthesis techniques to achieve the desired yield and quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can lead to the formation of bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Scientific Research Applications
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the compound may exhibit affinity to certain protein domains, such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction can lead to the modulation of biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles: Shares a similar thioxo-pyridine structure and undergoes similar oxidation reactions.
2-Thio-containing pyrimidines: These compounds also contain a thioxo group and exhibit diverse biological activities.
Uniqueness
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14) |
InChI Key |
BZGUQRVTXVXOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CNC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


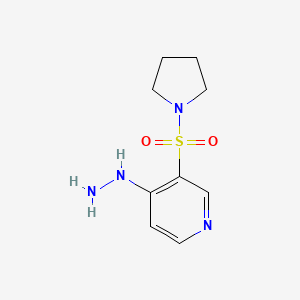
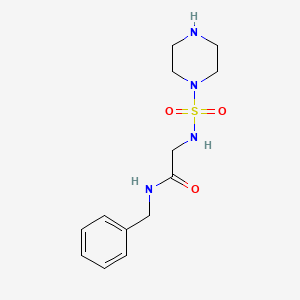
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

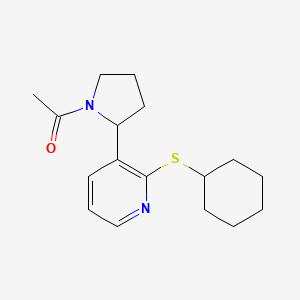
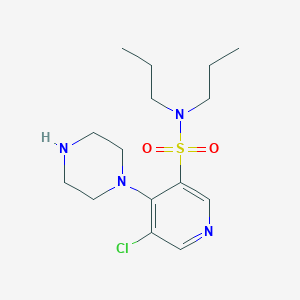
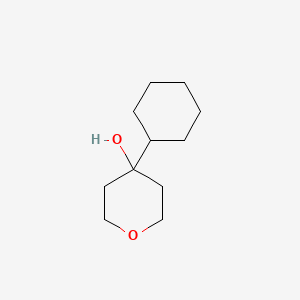



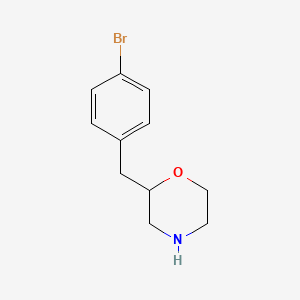
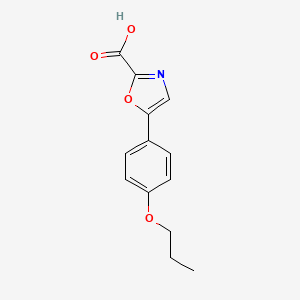
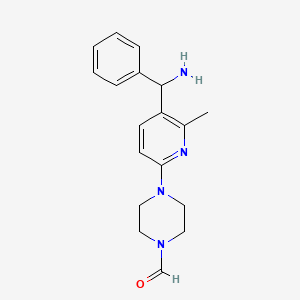
![6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803246.png)
